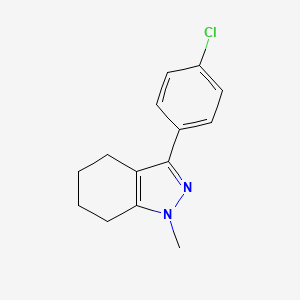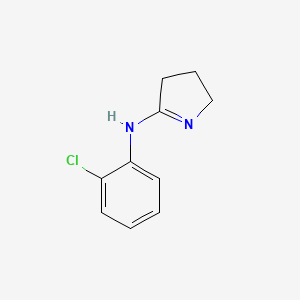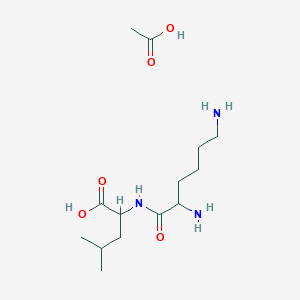
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to modifications in the functional groups of the compound.
Applications De Recherche Scientifique
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a model compound to study RET inhibition and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of RET mutations in cancer development and progression.
Medicine: It is employed in clinical trials and therapeutic treatments for cancers with RET mutations.
Industry: The compound is used in the development of targeted cancer therapies and precision medicine.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves the inhibition of RET kinase activity. By binding to the ATP-binding site of the RET kinase, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells with RET mutations .
Comparaison Avec Des Composés Similaires
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is unique due to its high selectivity for RET kinase. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-mutant cancers.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with less selectivity compared to Pralsetinib.
Vandetanib: Also targets RET but has broader kinase inhibition, affecting VEGFR and EGFR as well.
These comparisons highlight the specificity and effectiveness of this compound in targeting RET mutations.
Propriétés
Formule moléculaire |
C24H25FN4O4 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32) |
Clé InChI |
NCJFUUADTPIEIB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)


![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)



![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

